molecular formula C18H21N7O5S B10925979 4-{(E)-[(3-{[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]sulfanyl}-5-methyl-4H-1,2,4-triazol-4-yl)imino]methyl}-2,6-dimethoxyphenol

4-{(E)-[(3-{[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]sulfanyl}-5-methyl-4H-1,2,4-triazol-4-yl)imino]methyl}-2,6-dimethoxyphenol

Cat. No.: B10925979
M. Wt: 447.5 g/mol
InChI Key: MADUIIQNEZZDIA-UFWORHAWSA-N
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Description

4-{[(3-{[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]SULFANYL}-5-METHYL-4H-1,2,4-TRIAZOL-4-YL)IMINO]METHYL}-2,6-DIMETHOXYPHENOL is a complex organic compound that features a unique combination of pyrazole, triazole, and phenol moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(3-{[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]SULFANYL}-5-METHYL-4H-1,2,4-TRIAZOL-4-YL)IMINO]METHYL}-2,6-DIMETHOXYPHENOL typically involves multi-step reactions starting from commercially available precursors. The key steps include the formation of the pyrazole and triazole rings, followed by their functionalization and coupling to the phenol moiety. Common reagents used in these reactions include nitrating agents, sulfur-containing compounds, and various catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-{[(3-{[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]SULFANYL}-5-METHYL-4H-1,2,4-TRIAZOL-4-YL)IMINO]METHYL}-2,6-DIMETHOXYPHENOL can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The methoxy groups on the phenol ring can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or hydrazine, oxidizing agents like potassium permanganate, and various catalysts to facilitate the reactions. The conditions typically involve controlled temperatures and pressures to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amino derivative, while substitution reactions could introduce new functional groups onto the phenol ring.

Scientific Research Applications

Chemistry

In chemistry, 4-{[(3-{[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]SULFANYL}-5-METHYL-4H-1,2,4-TRIAZOL-4-YL)IMINO]METHYL}-2,6-DIMETHOXYPHENOL is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biology, this compound can be used as a probe to study various biochemical pathways. Its ability to interact with specific enzymes and receptors makes it a valuable tool for understanding biological processes at the molecular level.

Medicine

In medicine, 4-{[(3-{[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]SULFANYL}-5-METHYL-4H-1,2,4-TRIAZOL-4-YL)IMINO]METHYL}-2,6-DIMETHOXYPHENOL has potential applications as a therapeutic agent. Its unique structure allows it to interact with specific molecular targets, making it a candidate for drug development.

Industry

In industry, this compound can be used in the development of new materials with unique properties. Its ability to undergo various chemical reactions makes it a versatile building block for the synthesis of polymers, coatings, and other advanced materials.

Mechanism of Action

The mechanism of action of 4-{[(3-{[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]SULFANYL}-5-METHYL-4H-1,2,4-TRIAZOL-4-YL)IMINO]METHYL}-2,6-DIMETHOXYPHENOL involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 3,5-DIMETHYL-4-NITRO-1H-PYRAZOLE
  • 5-METHYL-4H-1,2,4-TRIAZOLE
  • 2,6-DIMETHOXYPHENOL

Uniqueness

4-{[(3-{[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]SULFANYL}-5-METHYL-4H-1,2,4-TRIAZOL-4-YL)IMINO]METHYL}-2,6-DIMETHOXYPHENOL is unique due to its combination of pyrazole, triazole, and phenol moieties. This combination provides a unique set of chemical and biological properties that are not found in the individual components. The compound’s ability to undergo various chemical reactions and interact with specific molecular targets makes it a valuable tool in scientific research and industrial applications.

Properties

Molecular Formula

C18H21N7O5S

Molecular Weight

447.5 g/mol

IUPAC Name

4-[(E)-[3-[(3,5-dimethyl-4-nitropyrazol-1-yl)methylsulfanyl]-5-methyl-1,2,4-triazol-4-yl]iminomethyl]-2,6-dimethoxyphenol

InChI

InChI=1S/C18H21N7O5S/c1-10-16(25(27)28)11(2)23(22-10)9-31-18-21-20-12(3)24(18)19-8-13-6-14(29-4)17(26)15(7-13)30-5/h6-8,26H,9H2,1-5H3/b19-8+

InChI Key

MADUIIQNEZZDIA-UFWORHAWSA-N

Isomeric SMILES

CC1=C(C(=NN1CSC2=NN=C(N2/N=C/C3=CC(=C(C(=C3)OC)O)OC)C)C)[N+](=O)[O-]

Canonical SMILES

CC1=C(C(=NN1CSC2=NN=C(N2N=CC3=CC(=C(C(=C3)OC)O)OC)C)C)[N+](=O)[O-]

Origin of Product

United States

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